

Confirming Protein Glycosylation: A Comparative Guide to Enzymatic Deglycosylation Assays

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Glycoprotein*

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For researchers, scientists, and drug development professionals, confirming protein glycosylation is a critical step in understanding protein function and ensuring the quality of biotherapeutics. Enzymatic deglycosylation assays provide a reliable and straightforward method for removing glycan moieties, allowing for the definitive identification of **glycoproteins**.

This guide offers an objective comparison of commercially available enzymatic deglycosylation kits, supported by experimental data and detailed protocols. By examining the performance and specifications of these kits, researchers can select the most suitable option for their specific needs.

Principles of Enzymatic Deglycosylation

Enzymatic deglycosylation relies on the use of specific glycosidases to cleave the covalent bond between a carbohydrate and a protein. The most common application is the removal of N-linked and O-linked glycans. Confirmation of glycosylation is typically observed as a shift in the protein's molecular weight on an SDS-PAGE gel after enzymatic treatment. A decrease in molecular weight indicates the removal of glycan chains.

Comparison of Commercial Enzymatic Deglycosylation Kits

Several manufacturers offer kits for enzymatic deglycosylation. Below is a comparison of four leading products, summarizing their key features and specifications.

Feature	New England Biolabs (NEB) Protein Deglycosylation Mix II	Sigma-Aldrich Enzymatic Protein Deglycosylation Kit	Bio-Rad Enzymatic Deglycosylation Kit	Agilent Enzymatic Deglycosylation Kit
Glycoprotein Amount per Reaction	Up to 100 µg[1]	Up to 100 µg[2]	Up to 100 µg[3]	Up to 100 µg[4]
Total Glycoprotein per Kit	Up to 2 mg (20 reactions)[5][6]	Up to 2 mg[2]	Information not readily available	Up to 2 mg[4][7]
N-linked Deglycosylation Enzyme	PNGase F[6]	PNGase F[2]	PNGase F[3]	N-Glycanase (PNGase F)[4][7]
O-linked Deglycosylation Enzymes	O-Glycosidase, Neuraminidase, A, β 1-4 Galactosidase, β -N-Acetylhexosaminidase[6]	O-Glycosidase, α -(2 \rightarrow 3,6,8,9)-Neuraminidase, β -N-Acetylglucosaminidase, β -(1 \rightarrow 4)-Galactosidase[2]	O-Glycosidase DS, NANase II[3]	O-Glycanase, Sialidase A[4][7]
Incubation Time (Denaturing)	~1.5 hours[1]	3 hours[2]	3 hours (for N-linked)[3]	3 hours[4]
Incubation Time (Non-denaturing)	16.5 hours[1]	1-5 days[2]	24 hours (for N-linked)[3]	1-5 days[4]
Key Features	Fast reaction setup under denaturing conditions. All components are mass spectrometry compatible.[6]	Single reaction at neutral pH. Removes O-linked sugars containing polysialic acid.	Can be enhanced with a separate Deglycosylation Enhancement Kit for more complex O-linked glycans. [8]	Offers an optional Extender Kit for complex Core 2 O-linked glycans. [4]

Experimental Protocols

The general workflow for enzymatic deglycosylation involves denaturation of the **glycoprotein** (optional but recommended for complete N-linked deglycosylation), incubation with a specific enzyme or a mixture of enzymes, and subsequent analysis, typically by SDS-PAGE. Below are representative protocols for denaturing and non-denaturing deglycosylation reactions.

General Denaturing Protocol (for N-linked glycans)

- Denaturation:
 - Combine up to 100 µg of **glycoprotein** with a denaturing buffer (typically containing SDS and a reducing agent like DTT or β-mercaptoethanol).
 - Heat the sample at 100°C for 5-10 minutes.[1][2][3]
 - Cool the sample on ice.
- Enzyme Addition:
 - Add a reaction buffer and a non-ionic detergent (like NP-40 or Triton X-100) to counteract the inhibitory effect of SDS on PNGase F.
 - Add the PNGase F enzyme to the reaction mixture.
- Incubation:
 - Incubate the reaction at 37°C for 1 to 3 hours.[1]
- Analysis:
 - Analyze the treated and untreated samples side-by-side on an SDS-PAGE gel to observe the mobility shift.

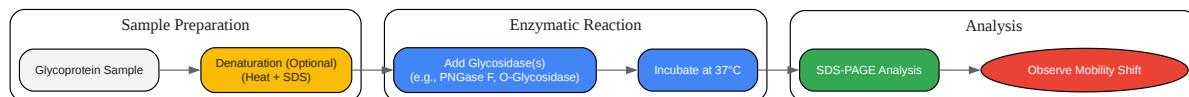
General Non-Denaturing Protocol

- Reaction Setup:

- Combine up to 100 µg of the native **glycoprotein** with the reaction buffer in a microcentrifuge tube.
- Enzyme Addition:
 - Add the desired glycosidase(s) to the reaction mixture. For native proteins, a higher enzyme concentration and longer incubation time may be required.[9][10]
- Incubation:
 - Incubate the reaction at 37°C. Incubation times can vary significantly, from several hours to multiple days, depending on the protein and the extent of glycosylation.[1][2]
- Analysis:
 - Analyze the samples by SDS-PAGE. It is recommended to run a parallel reaction under denaturing conditions to serve as a control for complete deglycosylation.[1]

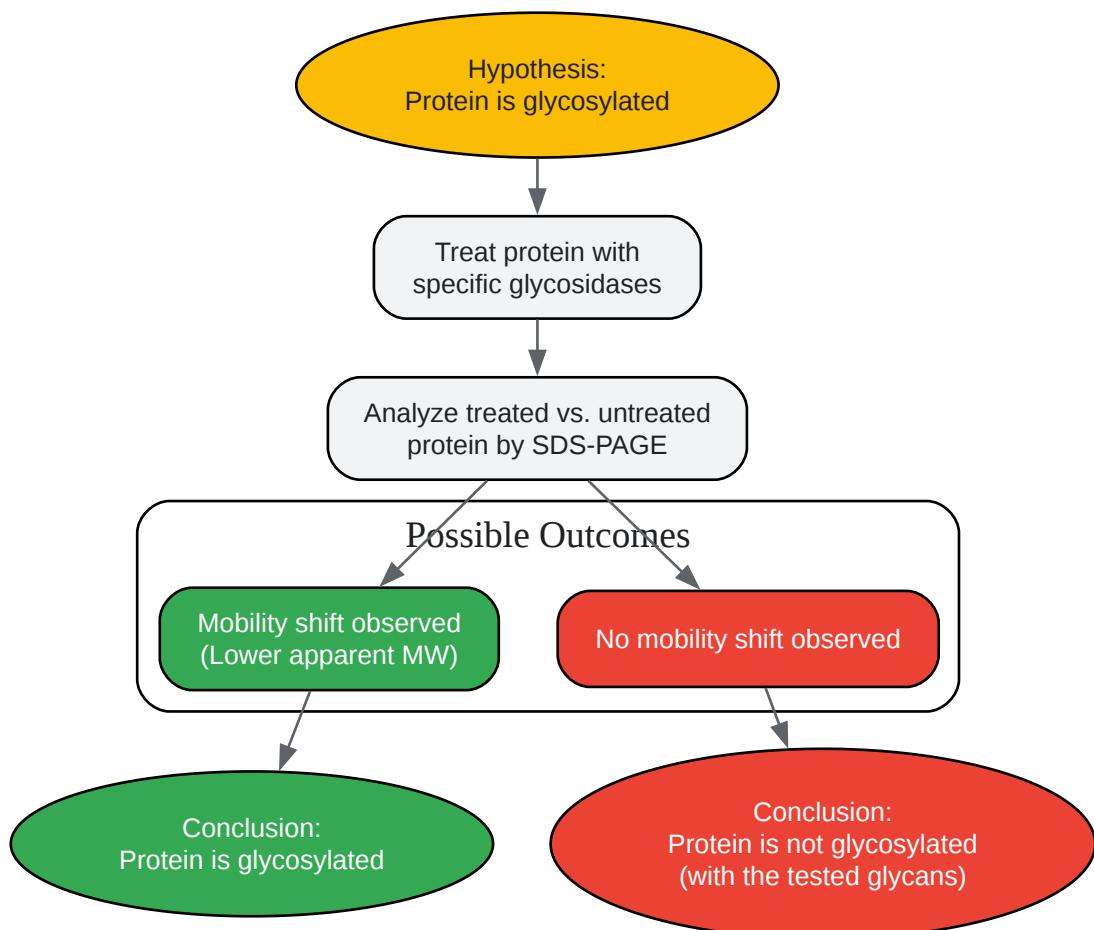
Visualizing the Workflow and Logic

To better understand the process, the following diagrams illustrate the experimental workflow and the logical steps involved in confirming protein glycosylation.



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Experimental workflow for enzymatic deglycosylation.



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Logical flow for confirming protein glycosylation.

Enzyme Specificities

The choice of enzyme is crucial for successful deglycosylation and depends on the type of glycan suspected to be present.

- PNGase F (Peptide-N-Glycosidase F): This is the most commonly used enzyme for removing N-linked glycans. It cleaves the bond between the innermost N-acetylglucosamine (GlcNAc) and the asparagine residue of high mannose, hybrid, and complex oligosaccharides.^[10] However, it is unable to cleave N-glycans with a fucose residue attached to the core GlcNAc in an α 1-3 linkage, which is common in plant and some insect glycoproteins.^[10]

- PNGase A (Peptide-N-Glycosidase A): In cases where core α 1-3 fucosylation is present, PNGase A can be used.[11] It can cleave N-linked glycans with or without this modification.
- Endo H (Endoglycosidase H): This enzyme has a more limited specificity than PNGase F and primarily cleaves high-mannose and some hybrid N-linked glycans.[12][13] It is often used to differentiate between high-mannose and complex N-glycans.
- O-Glycosidase: There is no single enzyme equivalent to PNGase F for the removal of all O-linked glycans. O-Glycosidase cleaves the unsubstituted core 1 ($\text{Gal}\beta 1\text{-}3\text{GalNAc}$) and core 3 ($\text{GlcNAc}\beta 1\text{-}3\text{GalNAc}$) O-linked disaccharides from serine or threonine residues.
- Sialidases (Neuraminidases): These exoglycosidases are essential for removing terminal sialic acid residues, which can block the action of other glycosidases.[2][6] Many deglycosylation kits include a broad-specificity sialidase that can cleave α 2-3, α 2-6, α 2-8, and α 2-9 linkages.[2][6]

Conclusion

Enzymatic deglycosylation is a powerful and accessible technique for confirming protein glycosylation. The commercially available kits offer convenient and reliable solutions for researchers. The choice of kit will depend on the specific research needs, including the type of glycosylation being investigated, the amount of protein available, and the desired reaction conditions. For comprehensive analysis, especially of complex O-linked glycans, a combination of enzymes or specialized kits may be necessary. By understanding the principles and protocols outlined in this guide, researchers can confidently employ enzymatic deglycosylation to advance their understanding of **glycoprotein** structure and function.

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- To cite this document: BenchChem. [Confirming Protein Glycosylation: A Comparative Guide to Enzymatic Deglycosylation Assays]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1211001#confirming-protein-glycosylation-with-enzymatic-deglycosylation-assays>]

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